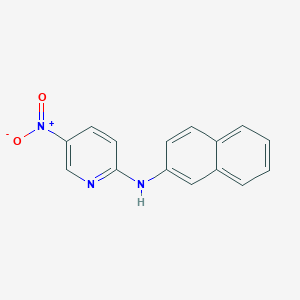

5-Nitro-2-(2-naphthylamino)pyridine

描述

5-Nitro-2-(2-naphthylamino)pyridine is a nitropyridine derivative featuring a nitro group at the 5-position and a 2-naphthylamino substituent at the 2-position of the pyridine ring. These features influence reactivity, solubility, and biological activity, as observed in related compounds .

属性

分子式 |

C15H11N3O2 |

|---|---|

分子量 |

265.27 g/mol |

IUPAC 名称 |

N-naphthalen-2-yl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)14-7-8-15(16-10-14)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17) |

InChI 键 |

ZQAWLQJRGOIICY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=NC=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=NC=C(C=C3)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 5-Nitro-2-(2-naphthylamino)pyridine with key analogs based on substituents, melting points, molecular formulas, and spectral

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro): Enhance electrophilic character, facilitating cycloaddition reactions (e.g., 1,3-dipolar cycloadditions in nitropyridines) . Aromatic vs. alkylamino substituents: Thiophene and p-tolyl groups (aromatic) stabilize via π-stacking, while alkylamino groups (e.g., n-propyl, butyl) increase solubility in organic solvents .

- Melting Points: Higher melting points in aromatic analogs (e.g., 170–172°C for thiophene derivative) compared to alkylamino derivatives suggest stronger intermolecular forces (e.g., van der Waals, π-π interactions) .

Spectroscopic Characterization

- ¹H NMR: Aromatic protons: Downfield shifts (δ 9.35–7.18 ppm) confirm nitro group deshielding effects . Alkylamino protons: Protons adjacent to the amino group (e.g., CH₂ in butylamino) appear upfield (δ 1.0–3.0 ppm, inferred from analogs) .

- HRMS : Accurate mass data validate molecular formulas (e.g., 229.0042 [M+Na]⁺ for thiophene derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。